3-(Azocan-1-yl)propan-1-amine dihydrochloride

Catalog No.
S14000142
CAS No.
M.F
C10H24Cl2N2
M. Wt
243.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azocan-1-yl)propan-1-amine dihydrochloride

Product Name

3-(Azocan-1-yl)propan-1-amine dihydrochloride

IUPAC Name

3-(azocan-1-yl)propan-1-amine;dihydrochloride

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.21 g/mol

InChI

InChI=1S/C10H22N2.2ClH/c11-7-6-10-12-8-4-2-1-3-5-9-12;;/h1-11H2;2*1H

InChI Key

DLJJWKTUPWALCL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCCN.Cl.Cl

3-(Azocan-1-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its unique azocane structure, which consists of a saturated nitrogen-containing ring. This compound features a propan-1-amine group attached to the azocane, along with two hydrochloride ions, indicating its salt form. The molecular formula can be represented as C₇H₁₆Cl₂N₂, and its structure allows for various chemical interactions due to the presence of both amine and azocane functionalities.

  • Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing compounds.
  • Reduction: The azocane ring may undergo reduction under specific conditions, potentially altering its stability and reactivity.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 3-(Azocan-1-yl)propan-1-amine dihydrochloride is linked to its structural properties. Compounds with similar structures have shown potential in various biological applications, including:

  • Neuroprotective Effects: Some azocane derivatives have been studied for their ability to stabilize microtubules, which are critical for neuronal function and integrity.
  • Anticancer Activity: Certain related compounds have demonstrated activity against cancer cell lines, suggesting a potential role in cancer therapy.

Research indicates that the compound may interact with specific biological targets, influencing pathways related to cell growth and survival.

The synthesis of 3-(Azocan-1-yl)propan-1-amine dihydrochloride typically involves:

  • Formation of Azocane: The initial step may include the synthesis of the azocane ring through cyclization reactions involving suitable precursors.
  • Amine Addition: The introduction of the propan-1-amine moiety can be achieved via nucleophilic substitution on an appropriate halogenated precursor.
  • Salt Formation: Finally, treatment with hydrochloric acid leads to the formation of the dihydrochloride salt.

These methods may vary based on desired yield and purity, often requiring optimization of reaction conditions such as temperature and solvent choice.

3-(Azocan-1-yl)propan-1-amine dihydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Investigated for use in drug formulations targeting neurological disorders or cancers.
  • Chemical Research: Utilized as a building block in organic synthesis for developing more complex nitrogen-containing compounds.

Studies on the interactions of 3-(Azocan-1-yl)propan-1-amine dihydrochloride with biological systems are crucial for understanding its therapeutic potential. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Testing its effects on cell viability and proliferation in various cell lines.

Such investigations help elucidate the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 3-(Azocan-1-yl)propan-1-amine dihydrochloride, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-oneAromatic amineAntidepressant properties
2-(Aminomethyl)-5-methylpyridinePyridine derivativeNeuroprotective effects
N,N-DimethylglycineAmino acid derivativeModulates immune response

Uniqueness

The uniqueness of 3-(Azocan-1-yl)propan-1-amine dihydrochloride lies in its azocane structure, which provides distinct steric and electronic properties not found in more common amines or aromatic compounds. This structural feature may enhance its interaction with biological targets compared to other similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

242.1316542 g/mol

Monoisotopic Mass

242.1316542 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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